molecular formula C13H24BrNO2 B12292723 tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate

Cat. No.: B12292723
M. Wt: 306.24 g/mol
InChI Key: ZNRLRJIIZKEVGD-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further substituted with a methyl group. The tert-butyl group is attached to the carbamate moiety, making it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of 4-(bromomethyl)-2-methylcyclohexanol with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: The major products are substituted carbamates with various functional groups.

    Oxidation: The major products include alcohols, ketones, or carboxylic acids.

    Reduction: The major products are amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is unique due to its combination of a bromomethyl group and a cyclohexyl ring, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H24BrNO2

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)-2-methylcyclohexyl]carbamate

InChI

InChI=1S/C13H24BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,16)

InChI Key

ZNRLRJIIZKEVGD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1NC(=O)OC(C)(C)C)CBr

Origin of Product

United States

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